Lemuteporfin
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Overview
Description
Lemuteporfin is a benzoporphyrin-derived chlorin-like photosensitizer. It is primarily under development for the treatment of benign prostatic hyperplasia. This compound is known for its ability to generate reactive oxygen species upon activation by light, making it a valuable agent in photodynamic therapy .
Preparation Methods
The synthesis of lemuteporfin involves several steps, starting from the basic porphyrin structure. The synthetic route typically includes the following steps:
Formation of the porphyrin core: This involves the condensation of pyrrole and an aldehyde under acidic conditions to form the porphyrin macrocycle.
Functionalization: The porphyrin core is then functionalized with various substituents to form the benzoporphyrin derivative.
Chlorin formation: The benzoporphyrin derivative is then reduced to form the chlorin-like structure of this compound.
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Lemuteporfin undergoes several types of chemical reactions, primarily driven by its photosensitizing properties:
Oxidation: Upon activation by light in the presence of oxygen, this compound generates singlet oxygen and other reactive oxygen species. These species can oxidize various substrates, leading to cell damage and death.
Reduction: this compound can also undergo reduction reactions, although these are less common and typically occur under specific conditions.
Substitution: The functional groups on the this compound molecule can undergo substitution reactions, allowing for the modification of its chemical properties.
Common reagents and conditions used in these reactions include light (for activation), oxygen (for oxidation), and various reducing agents (for reduction). The major products formed from these reactions are typically oxidized or reduced derivatives of this compound .
Scientific Research Applications
Lemuteporfin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a photosensitizer in various chemical reactions, particularly those involving the generation of reactive oxygen species.
Biology: In biological research, this compound is used to study the effects of reactive oxygen species on cells and tissues.
Medicine: this compound is primarily being developed for use in photodynamic therapy for the treatment of benign prostatic hyperplasia.
Mechanism of Action
The mechanism of action of lemuteporfin involves its activation by light in the presence of oxygen. Once activated, this compound generates highly reactive, short-lived singlet oxygen and other reactive oxygen species. These reactive species cause local damage to neovascular endothelium, resulting in vessel occlusion. The damaged endothelium releases procoagulant and vasoactive factors through the lipo-oxygenase and cyclo-oxygenase pathways, leading to platelet aggregation, fibrin clot formation, and vasoconstriction .
Comparison with Similar Compounds
Lemuteporfin is similar to other photosensitizers, such as verteporfin. Both compounds are used in photodynamic therapy and share similar mechanisms of action. this compound has unique properties that make it particularly suitable for certain applications. For example, this compound has been shown to have a faster photobleaching rate compared to verteporfin, which can be advantageous in certain therapeutic contexts .
Similar Compounds
Verteporfin: Another benzoporphyrin-derived photosensitizer used in photodynamic therapy.
Photofrin: A porphyrin-based photosensitizer used in the treatment of various cancers.
Temoporfin: A chlorin-based photosensitizer used in photodynamic therapy for cancer treatment.
Properties
Lemuteporfin is transported in the plasma primarily by lipoproteins. Once lemuteporfin is activated by light in the presence of oxygen, highly reactive, short-lived singlet oxygen and reactive oxygen radicals are generated. Light activation of lemuteporfin results in local damage to neovascular endothelium, resulting in vessel occlusion. Damaged endothelium is known to release procoagulant and vasoactive factors through the lipo-oxygenase (leukotriene) and cyclo-oxygenase (eicosanoids such as thromboxane) pathways, resulting in platelet aggregation, fibrin clot formation and vasoconstriction. | |
CAS No. |
215808-49-4 |
Molecular Formula |
C44H48N4O10 |
Molecular Weight |
792.9 g/mol |
IUPAC Name |
dimethyl 5-ethenyl-10,14-bis[3-(2-hydroxyethoxy)-3-oxopropyl]-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate |
InChI |
InChI=1S/C44H48N4O10/c1-8-26-23(2)32-20-37-30-12-9-29(42(53)55-6)41(43(54)56-7)44(30,5)38(48-37)22-33-25(4)28(11-14-40(52)58-18-16-50)36(47-33)21-35-27(10-13-39(51)57-17-15-49)24(3)31(46-35)19-34(26)45-32/h8-9,12,19-22,41,45,47,49-50H,1,10-11,13-18H2,2-7H3 |
InChI Key |
IKKAMLAWMNGIGM-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OCCO)C(=C3C)CCC(=O)OCCO)C=C |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OCCO)C(=C3C)CCC(=O)OCCO)C=C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
QLT0074; QLT 0074; QLT-0074; DRM05; DRM 05; DRM-05; EA 6; Lemuteporfin. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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